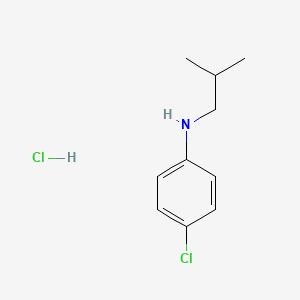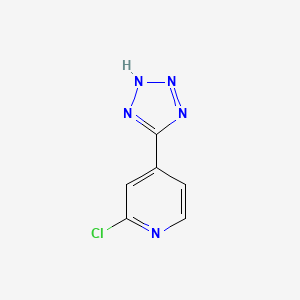
2-chloro-4-(1H-tetrazol-5-yl)pyridine
描述
2-chloro-4-(1H-tetrazol-5-yl)pyridine is a research chemical with the CAS Number: 1196152-14-3 . It has a molecular weight of 181.58 g/mol and a chemical formula of C6H4ClN5 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H4ClN5/c7-5-3-4(1-2-8-5)6-9-11-12-10-6/h1-3H, (H,9,10,11,12) . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 181.58 g/mol and a chemical formula of C6H4ClN5 . More detailed physical and chemical properties are not available in the search results.科学研究应用
2-chloro-4-(1H-tetrazol-5-yl)pyridine has been studied for its potential applications in medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, this compound has been used in the synthesis of small organic molecules and polymers. In materials science, this compound has been used as a precursor for the synthesis of polymers and nanomaterials. In biochemistry, this compound has been used to study the structure and function of proteins.
作用机制
2-chloro-4-(1H-tetrazol-5-yl)pyridine is a heterocyclic compound with a tetrazole ring and a pyridine ring fused together. The tetrazole ring has a high electron affinity and is able to interact with electron-rich molecules. The pyridine ring is electron-deficient and is able to interact with electron-poor molecules. This makes this compound a versatile molecule that can interact with a variety of molecules and can be used to study the structure and function of proteins.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and can induce apoptosis. This compound has also been found to have anti-inflammatory, antioxidant, and anti-microbial properties. In vivo studies have shown that this compound can reduce inflammation, reduce oxidative stress, and reduce the risk of cardiovascular disease.
实验室实验的优点和局限性
2-chloro-4-(1H-tetrazol-5-yl)pyridine has several advantages for laboratory experiments. This compound is a colorless solid that is soluble in water and is easy to handle. It is also relatively inexpensive and can be easily synthesized. The major limitation of this compound is that it is not as stable as other compounds and may degrade over time.
未来方向
The future of 2-chloro-4-(1H-tetrazol-5-yl)pyridine research is promising. This compound has been studied for its potential applications in medicinal chemistry, materials science, and biochemistry. In the future, this compound may be used to develop new drugs and materials with improved properties. Additionally, further studies of this compound’s biochemical and physiological effects may lead to the development of new treatments for a variety of diseases and conditions. This compound may also be used to study the structure and function of proteins to better understand the mechanisms of disease. Finally, this compound may be used in the synthesis of small organic molecules and polymers for a variety of applications.
属性
IUPAC Name |
2-chloro-4-(2H-tetrazol-5-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN5/c7-5-3-4(1-2-8-5)6-9-11-12-10-6/h1-3H,(H,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUXZJLQJVCDQRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C2=NNN=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1470831.png)

![methyl 4-{[(tert-butoxy)carbonyl]amino}-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B1470841.png)
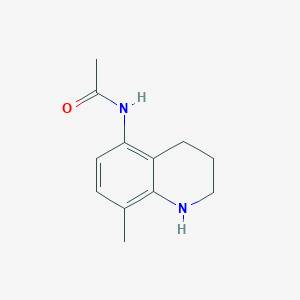
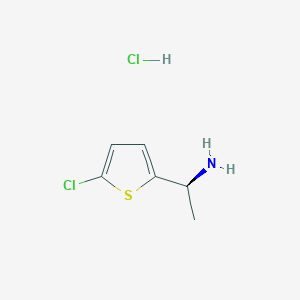

![2-(3-Fluorophenyl)-1-[2-(piperidin-4-yl)pyrrolidin-1-yl]ethan-1-one hydrochloride](/img/structure/B1470846.png)
![3-{1-[(4-methoxyphenyl)methyl]-1,2,3,6-tetrahydropyridin-4-yl}-1H-indole](/img/structure/B1470847.png)
![(4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-ylmethyl)amine](/img/structure/B1470848.png)
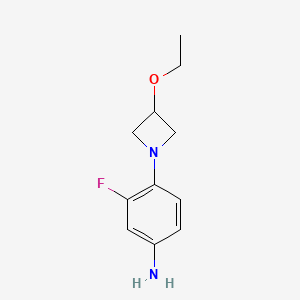
![{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}amine](/img/structure/B1470850.png)

